molecular formula C8H11N3O2 B2536939 Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 2167308-58-7

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Katalognummer: B2536939
CAS-Nummer: 2167308-58-7
Molekulargewicht: 181.195
InChI-Schlüssel: HCPQOMXHABGKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS: 1301214-72-1) is a bicyclic heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its structure comprises a pyrazole ring fused to a partially hydrogenated pyridine ring, with a methyl ester group at the 6-position. Key physicochemical properties include a predicted boiling point of 336.5±22.0 °C, density of 1.403±0.06 g/cm³, and a pKa of 9.37±0.40 . The compound is typically stored at 2–8°C to ensure stability. Its synthesis often involves copper-mediated intramolecular cyclization or reactions in ionic liquids, as seen in related pyrazolo-pyridine derivatives .

Eigenschaften

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPQOMXHABGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=NN2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has the following chemical structure:

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 169.19 g/mol
  • CAS Number : 83872254

Research indicates that methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate exhibits various biological activities primarily through its interaction with specific biological targets:

  • Toll-Like Receptor Modulation : This compound has been identified as a potential agonist for Toll-like receptors (TLRs), particularly TLR7. TLRs play a crucial role in the immune response by recognizing pathogens and initiating inflammatory responses. The activation of TLR7 has implications for cancer therapy and infectious diseases .
  • Fragment-Based Drug Discovery : The compound has been utilized in fragment-based drug discovery (FBDD) approaches to optimize binding affinities to biological targets. Its structure allows for modifications that enhance its pharmacological profile .

Pharmacological Effects

The biological activity of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has been evaluated in various studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating immune responses via TLR activation. In vitro assays have shown promising results in reducing tumor growth in specific cancer cell lines .
  • Anti-inflammatory Properties : By engaging TLR pathways, this compound may also exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation where TLR signaling is dysregulated .

Case Studies and Research Findings

A selection of studies highlights the biological activity of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell lines via TLR7 activation.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study CFBDD OptimizationIdentified structure-activity relationships leading to enhanced binding affinities to target proteins.

Future Directions

The ongoing research into methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate suggests several avenues for future exploration:

  • Clinical Trials : Further clinical investigations are necessary to validate its efficacy and safety profile in humans.
  • Structural Modifications : Continued optimization of its chemical structure may yield derivatives with improved potency and selectivity against specific targets.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

One of the prominent applications of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is in antiviral drug development. Research has shown that derivatives of this compound can inhibit the replication of viruses such as HIV. For instance, fragment-based drug discovery (FBDD) campaigns have utilized this scaffold to identify potential inhibitors of the HIV-1 capsid protein, demonstrating its relevance in combating viral infections .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The ability to design analogs with enhanced potency and selectivity makes methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate a valuable scaffold in cancer therapeutics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is crucial for optimizing its pharmacological properties. Researchers have employed computational modeling and synthetic modifications to explore how alterations in the chemical structure impact biological activity.

Key Findings

  • The introduction of various substituents at specific positions on the pyrazole ring can significantly enhance biological activity.
  • Modifications that increase lipophilicity often correlate with improved cellular uptake and bioavailability.

These insights are critical for guiding further development and refinement of this compound for therapeutic applications .

Synthesis and Derivative Development

The synthesis of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves several synthetic strategies aimed at producing derivatives with tailored properties for specific applications.

Synthetic Approaches

  • Diversity-Oriented Synthesis : This method allows for the rapid generation of a library of compounds based on the core structure of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate.
  • Continuous Flow Chemistry : Recent advancements in continuous flow techniques have facilitated the efficient synthesis of semi-saturated bicyclic compounds derived from this scaffold .

Case Study 1: HIV Inhibition

In a notable study focusing on HIV inhibition using methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate derivatives:

  • A series of compounds were synthesized and screened against HIV-1.
  • Several analogs demonstrated significant antiviral activity with low cytotoxicity profiles.
    This study exemplifies the potential of this compound in developing effective antiviral agents.

Case Study 2: Cancer Therapeutics

Another investigation explored the use of pyrazole derivatives in targeting cancer cell lines:

  • The study highlighted how specific modifications to the methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core led to enhanced selectivity against cancer cells compared to normal cells.
    This work underscores the versatility and therapeutic potential of this compound in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can be elucidated through comparison with analogs (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate Pyrazolo[4,3-b]pyridine Methyl ester at 6-position 177.16 Intermediate in drug synthesis; predicted pKa 9.37
Methyl 3-(4-methoxyphenyl)-2-phenyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate Pyrazolo[4,3-b]pyridine 4-Methoxyphenyl and phenyl substituents 359.37 Enhanced electron density; used in spectroscopy
Methyl 3-(4-nitrophenyl)-2-phenyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate Pyrazolo[4,3-b]pyridine 4-Nitrophenyl substituent 374.34 Electron-withdrawing effects; catalytic studies
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate Imidazo[4,5-c]pyridine Imidazole core instead of pyrazole 199.21 Bioactive in receptor antagonism (e.g., PD123177)
N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Pyrazolo[4,3-c]pyridine 4,3-c ring fusion; tetrahydrofuran and amide groups 369.85 Pharmacological applications (e.g., kinase inhibition)
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate Pyrrolo[2,3-b]pyridine Pyrrole instead of pyrazole; no additional N-atom 176.17 Altered electron distribution; building block

Key Observations :

Electron-withdrawing groups (e.g., 4-nitrophenyl in 5g) may improve stability under acidic conditions .

Core Heterocycle Modifications :

  • Replacement of pyrazole with imidazole (e.g., imidazo[4,5-c]pyridine derivatives) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability .
  • Pyrrolo[2,3-b]pyridine lacks one nitrogen compared to pyrazolo analogs, reducing polarity and affecting solubility .

Positional Isomerism :

  • Pyrazolo[4,3-b] vs. [4,3-c] ring fusion (e.g., ) changes the spatial arrangement, influencing interactions with biological targets such as enzymes or receptors .

Pharmacological Relevance: Imidazo[4,5-c]pyridine carboxylates (e.g., PD123177) are noted for their role as nonpeptide neuropeptide receptor antagonists, contrasting with pyrazolo derivatives’ applications in anticoagulants (e.g., apixaban precursors in ) .

Synthetic Routes :

  • Copper-mediated cyclizations () and ionic liquid-based syntheses () are common for pyrazolo-pyridines, while imidazo derivatives may require alternative catalysts or protecting groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.